molecular formula C10H10ClNO2 B1583483 2'-Chloroacetoacetanilide CAS No. 93-70-9

2'-Chloroacetoacetanilide

Cat. No. B1583483
CAS RN: 93-70-9
M. Wt: 211.64 g/mol
InChI Key: BFVHBHKMLIBQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Chloroacetoacetanilide is a chemical compound with the linear formula C10H10ClNO2 and a molecular weight of 211.65 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2’-Chloroacetoacetanilide is achieved through the reaction of o-chloroaniline and diketene . The reaction is carried out in an ethanol medium, and condensed at 25-30°C to obtain a fine product, which is then filtered, washed, and dried to obtain the finished product .


Molecular Structure Analysis

The molecular structure of 2’-Chloroacetoacetanilide is represented by the linear formula C10H10ClNO2 . The CAS Number for this compound is 93-70-9 .


Physical And Chemical Properties Analysis

2’-Chloroacetoacetanilide is a white to off-white powder . It has a melting point range of 104 - 106 °C .

Scientific Research Applications

Metal Chelation Properties

2'-Chloroacetoacetanilide has been studied for its metal chelation properties. Kettrup and Abshagen (1970) detailed the preparation of 2-chloroacetoacetanilides and their metal chelates. They measured the dissociation constants of these chelating agents and the stability constants of the copper chelates through potentiometric pH-measurements, highlighting its potential in metal coordination chemistry (Kettrup & Abshagen, 1970).

Environmental Impacts and Remediation of Chloroacetanilide Herbicides

Mohanty and Jena (2019) conducted a systemic assessment of the environmental impacts and remediation strategies for chloroacetanilide herbicides. These herbicides, including variants like acetochlor, alachlor, and butachlor, are classified as carcinogens by various environmental agencies. The review emphasized the importance of understanding the fate of these compounds due to their extensive and uncontrolled use. Biological methods, especially the application of bacterial strains like Paracoccus sp., showed promise in the degradation of chloroacetanilide herbicides (Mohanty & Jena, 2019).

Vibrational, NMR, and Quantum Chemical Investigations

Arjunan et al. (2013) conducted a comprehensive study on 2-chloroacetoacetanilide, examining its vibrational assignments, nuclear magnetic resonance (NMR) characteristics, and quantum chemical aspects. They used advanced techniques to understand the molecular structure, particularly focusing on the influence of the chloro group on characteristic frequencies (Arjunan et al., 2013).

Synthesis of Novel Heterocyclic Scaffolds

Abdel‐Latif et al. (2018) explored the synthesis of novel heterocyclic scaffolds containing the acetanilide moiety from 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides. They evaluated the anti-oxidant activities of these newly synthesized scaffolds, contributing to the development of potential pharmaceutical applications (Abdel‐Latif et al., 2018).

Biodegradation and Toxicity in Environmental Contexts

Research on the biodegradation and toxicity of chloroacetanilide compounds in environmental contexts is crucial. Stamper and Tuovinen (1998) reviewed the detoxification of chloroacetanilide herbicides like alachlor, metolachlor, and propachlor in biological systems, emphasizing the role of glutathione-S-transferase in mediating the formation of glutathione-acetanilide conjugates. This study provides insights into the environmental fate and microbial degradation of these compounds (Stamper & Tuovinen, 1998).

Safety And Hazards

2’-Chloroacetoacetanilide is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this chemical . It is also hazardous to the aquatic environment with long-lasting effects .

properties

IUPAC Name

N-(2-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVHBHKMLIBQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052630
Record name 2'-Chloroacetoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, N-(2-chlorophenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2'-Chloroacetoacetanilide

CAS RN

93-70-9
Record name N-(2-Chlorophenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetyl-2-chloroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Chloroacetoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-(2-chlorophenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2'-Chloroacetoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-chloroacetoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETOACETYL-2-CHLOROANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KXO30B5F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloroacetoacetanilide
Reactant of Route 2
Reactant of Route 2
2'-Chloroacetoacetanilide
Reactant of Route 3
Reactant of Route 3
2'-Chloroacetoacetanilide
Reactant of Route 4
Reactant of Route 4
2'-Chloroacetoacetanilide
Reactant of Route 5
Reactant of Route 5
2'-Chloroacetoacetanilide
Reactant of Route 6
Reactant of Route 6
2'-Chloroacetoacetanilide

Citations

For This Compound
39
Citations
V Arjunan, M Kalaivani, S Senthilkumari… - Spectrochimica Acta Part …, 2013 - Elsevier
… modes of the compounds acetoacetanilide (AAA), 2-chloroacetoacetanilide (2CAAA) and 2-… H out of plane bending mode of 2-chloroacetoacetanilide compound is shifted to a higher …
Number of citations: 28 www.sciencedirect.com
AJ Hodgkinson, B Staskun - The Journal of Organic Chemistry, 1969 - ACS Publications
… -methyl-2(lH)-quinolone (2a), colorless crystalsfrom aqueous ethanol (1.5 g, 65%), mp 272-274 (lit.8 mp 276), identified by comparison with the quinolone from 2-chloroacetoacetanilide …
Number of citations: 37 pubs.acs.org
VL Gein, AY Fedotov, TM Zamaraeva… - Pharmaceutical …, 2013 - Springer
… tetrahydropyrimidine-5-carboxamides were synthesized by a three-component reaction of acetoacetanilides (2,4-dimethylacetoacetanilide, o-acetoacetaniside, 2-chloroacetoacetanilide…
Number of citations: 2 link.springer.com
DN Sen, N Thankarajan - 1968 - osti.gov
… with uranium, structure of; ACETOACETANILIDE, 2-CHLORO-/complexes with uranium, structure of; URANIUM/complexes with acetoacetanilide and 2-chloroacetoacetanilide, structure …
Number of citations: 0 www.osti.gov
NF Toussaint, GF Hennion - Journal of the American Chemical …, 1940 - ACS Publications
Introduction The alkylation of benzene with monohydric alcohols has received relatively little attention. The reactions proceed only in the presence of strong dehydrating agents such as …
Number of citations: 19 pubs.acs.org
WI El-Sofany, DAA Osman, AM Mahran… - Journal of Molecular …, 2023 - Elsevier
… When Compound 1 allowed to reacted with 3-chloro-2,4-pentanedione it gave compounds 6; while compound 1 treated with 2-chloroacetoacetanilide gave compound 7 rather …
Number of citations: 0 www.sciencedirect.com
BRP Kumar, S Yuvaraj, A Srivastava… - Letters in Drug …, 2008 - ingentaconnect.com
1,4-dihydropyridines are the emerging class of antitubercular agents. In this protocol we present, the syntheses, characterization details for the conformation of structures, antitubercular …
Number of citations: 21 www.ingentaconnect.com
K Chakraborty, C Devakumar - Journal of agricultural and food …, 2006 - ACS Publications
… Other chloro-substituted derivatives of acetoacetanilide [2‘-chloroacetoacetanilide (10) and 3‘-chloroacetoacetanilide (11)] were synthesized in a similar way. The physicochemical …
Number of citations: 10 pubs.acs.org
SB Kadin - The Journal of Organic Chemistry, 1969 - ACS Publications
… Chim., 67, 425 (1948)] showed that 2'-nitroacetanilide undergoes methoxide ion catalyzed methanolysis, we have found that 2'-chloroacetoacetanilide [ . E. Fierz-David and E. …
Number of citations: 3 pubs.acs.org
AS Shawali, AM Mahran, AA Nada - Heteroatom Chemistry, 2007 - Wiley Online Library
… To a mixture of equimolar amounts of 2chloroacetoacetanilide and 1 (0.01 mol each) in absolute ethanol (25 mL) was added triethylamine (1.4 mL, 0.01 mol). The resulting mixture was …
Number of citations: 16 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.